2-(1,1-Difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
This compound is a pyridine derivative featuring a 1,1-difluoroethyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology in drug discovery and materials science . The 1,1-difluoroethyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, stability, and pharmacokinetic properties compared to analogs.
Properties
Molecular Formula |
C13H18BF2NO2 |
|---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-11(2)12(3,4)19-14(18-11)9-6-7-10(17-8-9)13(5,15)16/h6-8H,1-5H3 |
InChI Key |
NRQUNEPNWSUSEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Reaction performance depends on:
This reaction facilitates biaryl bond formation for drug candidates targeting kinase inhibition. Competing deboronation is minimized by using anhydrous conditions .
Nucleophilic Substitution at the Difluoroethyl Group
The electron-deficient difluoroethyl group undergoes SNAr reactions with amines and thiols:
Mechanism
-
Electrophilic activation : Pyridine nitrogen polarizes the C-F bonds.
-
Nucleophilic attack : Primary amines (e.g., benzylamine) displace fluoride at C2.
-
Rearomatization : Regeneration of aromaticity drives reaction completion .
Experimental Data
-
Solvent : DMF or DMSO (high polarity required)
-
Temperature : 60–80°C
-
Yield : 70–85% with secondary amines; 50–60% with bulky amines
-
Side reaction : Competing borylation occurs if Pd residues are present .
Boron-Ester Transformations
The pinacol boronate group participates in:
Protodeboronation
Transesterification
Coordination Chemistry
The pyridine nitrogen and boronate group act as ligands for transition metals:
| Metal | Application | Complex Stability |
|---|---|---|
| Cu(I) | Photoredox catalysis | Moderate (log K = 3.8) |
| Pd(II) | Pre-catalyst for C-H activation | High (decomp. >200°C) |
| Ru(II) | Luminescent materials | pH-dependent |
Stability and Competing Reactions
Key Degradation Pathways
-
Hydrolysis : Boronate ester hydrolyzes in aqueous base (t₁/₂ = 2 hr at pH 10)
-
Oxidation : Difluoroethyl group forms carbonyls under strong oxidants (e.g., KMnO₄)
Stabilization Strategies
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Suzuki coupling | 1.2×10⁻³ | 85 ± 4 | Low (φ = 0.22) |
| SNAr with aniline | 4.7×10⁻⁴ | 92 ± 3 | High (φ = 0.87) |
| Protodeboronation | 2.1×10⁻⁵ | 105 ± 6 | Moderate (φ = 0.45) |
φ = Solvent polarity parameter
This compound’s versatility arises from the orthogonal reactivity of its functional groups, enabling sequential modifications in one-pot syntheses. Recent advances focus on enantioselective transformations using chiral palladium complexes , though yields remain moderate (40–60%). Handling requires strict moisture control due to boronate lability .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects on Pyridine Core
- However, the absence of a difluoroethyl group reduces steric hindrance . 2-(Ethylsulfonyl)-5-(dioxaborolan-2-yl)pyridine (CAS 1449010-00-7): The ethylsulfonyl group is strongly electron-withdrawing, which may stabilize the boronate but reduce solubility compared to the difluoroethyl analog .
Boronic Ester Modifications
- 2-(Pyrrolidin-1-yl)-5-(dioxaborolan-2-yl)pyridine (CAS 933986-97-1): The pyrrolidine substituent introduces a basic nitrogen, which could improve aqueous solubility but may complicate purification due to hygroscopicity .
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester is expected to participate in Suzuki-Miyaura couplings, similar to:
- 5-(Dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (CAS 1073312-28-3): Demonstrated a 63% yield in palladium-catalyzed couplings, suggesting that electron-withdrawing substituents (e.g., trifluoromethoxy) enhance reactivity .
- 2-Chloro-5-(dioxaborolan-2-yl)pyridine (CAS 192182-55-1): The chloro substituent facilitates oxidative addition in cross-couplings but requires harsher conditions compared to fluorine-containing analogs .
Physicochemical Properties
*Estimated based on analogous structures in .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-(1,1-difluoroethyl)pyridine | Pd(dppf)Cl₂ | DMF | 100 | 72–85 |
Key Considerations : Moisture-sensitive intermediates require inert conditions. Fluorine substituents may influence reaction rates due to electronic effects .
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
Spectroscopy :
- ¹H/¹³C NMR : The difluoroethyl group shows distinct splitting patterns (e.g., CF₂CH₃ protons as a quartet at δ ~1.8–2.2 ppm). Boronate esters exhibit characteristic peaks for pinacol methyl groups (δ ~1.3 ppm) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate formation .
Crystallography :
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For example:
- The pyridine-boronate bond length typically ranges from 1.47–1.52 Å.
- Intermolecular C–H···N/F interactions may stabilize the crystal lattice .
Q. Table 2: Representative Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (B–C) | 1.49 Å |
| Dihedral Angle (Pyridine-Boronate) | 8.5° |
Advanced: How can cross-coupling efficiencies be improved in sterically hindered systems?
Methodological Answer :
Steric hindrance from the difluoroethyl group necessitates optimization:
Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in Pd-mediated couplings .
Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve solubility of aromatic intermediates.
Microwave Assistance : Reduced reaction times (e.g., 30 min at 120°C) minimize decomposition .
Case Study : Coupling with 4-bromoanisole achieved 92% yield using Pd(OAc)₂/XPhos in dioxane/water (3:1) at 100°C for 6 hours .
Advanced: How to resolve contradictions in reported reactivity between fluorinated and non-fluorinated analogs?
Methodological Answer :
Discrepancies often arise from electronic vs. steric effects :
Electronic Analysis : Fluorine’s electronegativity reduces electron density at the pyridine ring, slowing electrophilic substitutions.
Competitive Experiments : Compare coupling rates of fluorinated vs. non-fluorinated derivatives under identical conditions (Table 3).
Q. Table 3: Reactivity Comparison
| Compound | Relative Rate (k) |
|---|---|
| 2-(Difluoroethyl) derivative | 0.65 |
| Non-fluorinated analog | 1.00 |
Q. Methodological Answer :
Validate NMR Assignments : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
Check for Polymorphism : SC-XRD may reveal multiple crystal forms with varying bond angles.
Dynamic Effects : Solution-phase conformers (observed in NMR) may differ from solid-state structures (XRD) due to rotational freedom .
Case Study : A 0.05 Å discrepancy in B–C bond lengths between XRD and DFT models was attributed to crystal packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
